molecular formula C8H15NO B050781 3-(tetrahydro-2H-pyran-4-yl)azetidine CAS No. 550369-51-2

3-(tetrahydro-2H-pyran-4-yl)azetidine

Cat. No.: B050781
CAS No.: 550369-51-2
M. Wt: 141.21 g/mol
InChI Key: ULQNDLQSKUSZEG-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)azetidine is a chemical compound with the molecular formula C8H15NO It is a heterocyclic compound that features both an azetidine ring and a tetrahydropyran ring

Mechanism of Action

Target of Action

The primary target of 3-(tetrahydro-2H-pyran-4-yl)azetidine is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .

Mode of Action

This compound interacts with ATM kinase, inhibiting its function . This inhibition disrupts the DNA damage response pathway, potentially leading to increased sensitivity to DNA-damaging agents .

Biochemical Pathways

The inhibition of ATM kinase by this compound affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability .

Pharmacokinetics

The compound has good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility . These properties suggest that this compound could have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to good bioavailability .

Result of Action

The inhibition of ATM kinase by this compound can lead to increased sensitivity to DNA-damaging agents . This could potentially be leveraged for therapeutic purposes, particularly in the context of cancer treatment where DNA-damaging agents are commonly used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the function of ATM kinase could potentially impact the efficacy of this compound . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)azetidine typically involves the reaction of azetidine with tetrahydropyran derivatives. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base such as sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: NaH in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetrahydro-2H-pyran-4-yl)methanol
  • 3-(Tetrahydro-2H-pyran-4-yl)amine
  • 3-(Tetrahydro-2H-pyran-4-yl)ethanol

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)azetidine is unique due to its dual ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and potential biological activity .

Properties

IUPAC Name

3-(oxan-4-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQNDLQSKUSZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590970
Record name 3-(Oxan-4-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550369-51-2
Record name 3-(Oxan-4-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester (730 mg, 3.0 mmol) in DCM (10 mL) were added water (0.15 mL) and TFA (10 mL) The reaction mixture was stirred at room temperature for 4 hours and the concentrated under reduced pressure to give a residue that was taken up in MeOH. The resulting solution was loaded onto a SCX-2 cartridge (10 g) which was washed with MeOH. The desired product was eluted with a 2M solution of ammonia in MeOH. The appropriate fractions were combined and concentrated to give 3-(Tetrahydropyran-4-yl)azetidine as a yellow oil (393 mg, 92%). 1H NMR (300 MHz, CDCl3): δ 3.96 (dd, J=11.0, 4.0, 2H); 3.65 (dd, J=8.0, 8.0 Hz, 2H); 3.44 (dd, J=7.6, 7.6 Hz, 2H); 3.37 (ddd, J=11.9, 11.9, 2.1, 2H); 2.50 (m, 1H); 1.75 (m, 1H); 1.53 (m, 2H); 1.18 (ddd, J=25.0, 11.9, 4.3, 2H).
Name
3-(tetrahydropyran-4-yl)azetidine-1-carboxylic acid tert-butyl ester
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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